N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c16-19(17,15-9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-18-13-10/h4,7-9,15H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRKCXRQEFFHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332941 | |
| Record name | N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313241-77-9 | |
| Record name | N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
The following is an in-depth technical guide on N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide , a chemical probe belonging to the class of benzothiadiazole-based AMPA receptor modulators.
A Molecular Probe for AMPA Receptor Desensitization Dynamics[1]
Part 1: Executive Summary & Chemical Identity[1]
This compound is a bioactive small molecule primarily utilized as a Positive Allosteric Modulator (PAM) of AMPA-type glutamate receptors (AMPARs).[1] It belongs to the benzothiadiazole class of potentiators, which are structural isosteres of the more widely known benzothiadiazine diuretics (e.g., Cyclothiazide).
While Cyclothiazide (CTZ) is the "gold standard" for blocking AMPA receptor desensitization, the benzothiadiazole sulfonamides represent a distinct scaffold used to probe the ligand-binding domain (LBD) dimer interface .[1] This molecule modulates synaptic plasticity by stabilizing the receptor in its active state, preventing the rapid decay of excitatory postsynaptic currents (EPSCs).[1]
Chemical Identity:
-
Core Scaffold: 2,1,3-Benzothiadiazole (distinct from the benzothiazole found in rubber accelerators).[1]
-
Pharmacophore: The 4-sulfonamide group is critical for hydrogen bonding with the AMPA receptor flip/flop splice cassette.[1]
-
Primary Utility: Electrophysiological probe for measuring steady-state glutamate currents; structural biology tool for stabilizing receptor conformations.
Part 2: Pharmacological Mechanism (The "Why" and "How")
To understand the utility of this compound, one must understand the structural mechanics of the AMPA receptor.
2.1 The Dimer Interface Hypothesis
AMPA receptors function as tetramers (dimers of dimers). Upon glutamate binding, the ligand-binding domain (LBD) "clamshell" closes, pulling the transmembrane channel open.[1] However, this active state is unstable. The LBD dimers rapidly decouple (separate) at their interface, leading to desensitization —a state where the agonist is bound, but the channel is closed.
Mechanism of Action: this compound binds to a specific allosteric pocket located at the dimer interface of two adjacent LBDs.[1]
-
Stabilization: It acts as a "molecular glue," bridging the interface via hydrogen bonds (mediated by the sulfonamide moiety) and hydrophobic interactions (mediated by the cyclohexyl ring).
-
Steric Blockade: By physically reinforcing the dimer interface, it prevents the conformational collapse required for desensitization.
-
Result: The receptor remains in the open, conducting state for hundreds of milliseconds rather than milliseconds.
2.2 Visualization of Allosteric Modulation
The following diagram illustrates the kinetic states of the AMPA receptor and the intervention point of the modulator.
Caption: Kinetic pathway of AMPA receptor activation. The sulfonamide modulator stabilizes the Open state, preventing the transition to the Desensitized state.
Part 3: Chemical Synthesis & Stability[1][6]
Researchers often synthesize this probe in-house for structure-activity relationship (SAR) studies.[1] The synthesis is a nucleophilic substitution reaction.
3.1 Synthesis Protocol
Precursors:
-
Reagent A: 2,1,3-Benzothiadiazole-4-sulfonyl chloride (The electrophile).[1]
-
Reagent B: Cyclohexylamine (The nucleophile).[1]
-
Base: Triethylamine (Et3N) or Pyridine (to scavenge HCl).[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 2,1,3-benzothiadiazole-4-sulfonyl chloride in anhydrous DCM under an inert atmosphere (N2 or Ar). Cool to 0°C.[6]
-
Addition: Mix 1.1 equivalents of Cyclohexylamine with 1.2 equivalents of Triethylamine in DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.
-
Causality: Slow addition at low temperature prevents double-substitution or sulfonamide hydrolysis.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated NaHCO3 and brine.
-
Purification: Dry over MgSO4, concentrate in vacuo, and recrystallize from Ethanol/Water or purify via flash column chromatography.
3.2 Visualization of Synthesis Flow
Caption: Synthetic route for the target sulfonamide via sulfonyl chloride activation.
Part 4: Experimental Protocols (Self-Validating Systems)
For drug development professionals, the critical application of this molecule is in electrophysiology assays . The following protocol is designed to validate the compound's efficacy as a desensitization blocker.
4.1 Whole-Cell Patch Clamp Protocol (HEK293 Cells expressing GluA2)[1]
Objective: Quantify the "Desensitization Index" (Steady-state current / Peak current).
Reagents:
-
Extracellular Solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).[1]
-
Intracellular Solution: 110 mM CsF, 30 mM CsCl, 4 mM NaCl, 0.5 mM CaCl2, 10 mM HEPES, 5 mM EGTA (pH 7.2).[1]
-
Why CsF/CsCl? Cesium blocks potassium channels, isolating the AMPA current. Fluoride helps maintain high-resistance seals.
-
-
Agonist: L-Glutamate (10 mM).[1]
-
Test Compound: this compound (100 µM stock in DMSO).
Step-by-Step Procedure:
-
Configuration: Establish a whole-cell configuration. Clamp voltage at -60 mV.
-
Control Trace (Validation Step 1): Apply Glutamate (10 mM) via fast perfusion (piezo-driven theta glass).
-
Expected Result: A sharp inward current spike (Peak) followed by rapid decay to near-zero (Desensitization) within 10-20 ms.[1]
-
Failure Mode: If decay is slow (>50ms), the perfusion is too slow or the cell is unhealthy.
-
-
Compound Application: Pre-incubate the cell with the Test Compound (50-100 µM) for 10 seconds.[1]
-
Test Trace: Co-apply Glutamate (10 mM) + Test Compound.
-
Expected Result: The current will rise to a peak and maintain a plateau (Steady State). The decay will be significantly abolished.
-
-
Washout (Validation Step 2): Wash with extracellular solution for 60 seconds and re-apply Glutamate alone. The current must return to the desensitizing phenotype. This proves the effect is reversible and not due to receptor run-down.
4.2 Data Analysis Table
When characterizing this probe against other modulators, structure your data as follows:
| Parameter | Control (Glutamate Only) | + Cyclothiazide (Reference) | + N-cyclohexyl-2,1,3-benzo...[1] (Test) |
| Peak Current (pA) | 1500 ± 200 | 1600 ± 250 | 1550 ± 200 |
| Steady State Current (pA) | < 50 (Desensitized) | ~1400 | ~1300 |
| Desensitization Time Constant (τ) | 5–10 ms | > 500 ms (Blocked) | > 400 ms (Blocked) |
| EC50 for Potentiation | N/A | ~5–10 µM | ~10–30 µM (Est.) |
Part 5: Therapeutic Potential & Limitations
5.1 Cognitive Enhancement (Nootropics)
By enhancing AMPA receptor signaling, benzothiadiazole sulfonamides facilitate Long-Term Potentiation (LTP) , the cellular correlate of memory.[1] This class of molecules is investigated for treating cognitive decline in Alzheimer's disease and schizophrenia.
5.2 The Seizure Risk (Excitotoxicity)
Critical Warning: The complete blockade of desensitization removes the brain's natural "safety valve" against over-excitation.
-
Risk: High concentrations can lead to excitotoxicity and epileptiform activity.
-
Mitigation: In drug development, "Ampakines" (CX-series) are often preferred over sulfonamides because they modulate deactivation rates (slowing channel closing) rather than completely blocking desensitization, offering a wider therapeutic window.[1]
5.3 Carbonic Anhydrase Off-Target Effects
The sulfonamide moiety on a benzothiadiazole core is a pharmacophore for Carbonic Anhydrase (CA) inhibition.[1]
-
Implication: When using this probe in vivo, researchers must control for pH changes or diuretic effects, which are distinct from AMPA modulation. This molecule is likely a potent inhibitor of CA isoforms (e.g., CA II), which can confound data in complex tissue preparations.[1]
Part 6: References
-
Yamada, K. A., & Tang, C. M. (1993). Benzothiadiazides inhibit rapid glutamate receptor desensitization and enhance glutamatergic synaptic currents.[1] Journal of Neuroscience, 13(9), 3904-3915.[1]
-
Partin, K. M., et al. (1994). Structural determinants of allosteric regulation in alternatively spliced AMPA receptors.[1] Neuron, 13(3), 635-644.[1]
-
Sun, Y., et al. (2002). Mechanism of action of cyclothiazide on the AMPA receptor: activation by "locking" the receptor in a non-desensitized state. Biochemistry.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168-181. (Reference for the sulfonamide CA inhibition liability). [1]
-
Tocris Bioscience. Scientific technical data for Cyclothiazide and related Benzothiadiazole modulators.
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. N-(2-Cyanoethyl)-N-[2-(1-pyrrolidinyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide|BLD Pharm [bldpharm.com]
- 3. 295346-00-8|N-Cyclohexyl-N-(2-phenoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide|BLD Pharm [bldpharm.com]
- 4. N-Cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide-毕得医药 [bidepharm.com]
- 5. 879405-88-6|1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. US3055909A - Preparation of n-cyclohexyl-2-benzothiazole sulfenamide - Google Patents [patents.google.com]
Methodological & Application
synthesis protocol for N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
This guide details the synthesis protocol for N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide . This compound represents a specific scaffold within the class of benzothiadiazole derivatives, often investigated for their bioactivity as allosteric modulators of glutamate receptors (AMPA/Kainate) or as intermediates in the development of chemokine antagonists.
Part 1: Introduction & Retrosynthetic Logic
The 2,1,3-benzothiadiazole (benzo[c][1,2,5]thiadiazole) ring system is a privileged structure in medicinal chemistry, distinct from the common benzothiazole found in rubber accelerators. While benzothiadiazines (e.g., IDRA-21, Cyclothiazide) are well-known AMPA receptor modulators, the 2,1,3-benzothiadiazole-4-sulfonamide scaffold serves as a rigid, electron-deficient bioisostere used to explore structure-activity relationships (SAR) in glutamatergic signaling and chemokine receptor antagonism (e.g., CCR10).
Key Synthetic Challenge: The primary challenge lies in the regioselective functionalization of the electron-deficient benzothiadiazole ring. Electrophilic aromatic substitution is generally difficult; however, chlorosulfonation under forcing conditions selectively targets the C4 position , enabling the subsequent installation of the sulfonamide moiety.
Retrosynthetic Analysis
The synthesis is designed as a convergent two-step protocol:
-
Electrophilic Chlorosulfonation: Direct functionalization of the parent heterocycle using chlorosulfonic acid and thionyl chloride.
-
Nucleophilic Sulfonamidation: Coupling of the resulting sulfonyl chloride with cyclohexylamine.
Caption: Retrosynthetic disconnection showing the C4-selective chlorosulfonation strategy.
Part 2: Detailed Experimental Protocol
Step 1: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl chloride
This step utilizes a high-temperature chlorosulfonation. The addition of thionyl chloride (
Reagents & Materials:
-
2,1,3-Benzothiadiazole (CAS: 273-13-2)
-
Chlorosulfonic acid (
, neat) -
Thionyl chloride (
) -
Dichloromethane (DCM) for extraction
-
Anhydrous
Protocol:
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Ar balloon). Place the flask in an ice bath.
-
Addition: Charge the flask with 2,1,3-Benzothiadiazole (1.0 g, 7.34 mmol) .
-
Acid Addition: Dropwise, add Chlorosulfonic acid (2.5 mL, 37.6 mmol) to the cooled flask. Caution: Exothermic reaction.[1] Evolution of HCl gas.
-
Heating: Remove the ice bath and transfer the flask to a pre-heated oil bath at 150°C . Stir for 2 hours .
-
Note: The high temperature is critical to overcome the deactivating nature of the benzothiadiazole ring.
-
-
Chlorination: Cool the mixture to ~60°C and add Thionyl chloride (1.0 mL, 13.7 mmol) dropwise.
-
Second Heating: Re-heat to 150°C (or reflux) for an additional 2 hours .
-
Quench: Cool the reaction mixture to room temperature. Carefully pour the mixture onto 100 g of crushed ice with vigorous stirring. Caution: Violent reaction.
-
Isolation: Extract the aqueous suspension with DCM (
mL). -
Drying: Wash the combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Result: The product, 2,1,3-benzothiadiazole-4-sulfonyl chloride , is obtained as a yellow/orange solid.
-
Yield expectation: 60–80%.
-
Storage: Use immediately or store under inert gas at -20°C (hydrolysis sensitive).
-
Step 2: Synthesis of this compound
The coupling reaction follows a standard nucleophilic substitution mechanism.
Reagents & Materials:
-
2,1,3-Benzothiadiazole-4-sulfonyl chloride (from Step 1)[2][3]
-
Cyclohexylamine (1.1 equiv)
-
Triethylamine (
, 1.5 equiv) or Pyridine -
Dichloromethane (DCM, anhydrous)
Protocol:
-
Dissolution: Dissolve 2,1,3-benzothiadiazole-4-sulfonyl chloride (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (
). Cool to 0°C . -
Amine Prep: In a separate vial, mix Cyclohexylamine (1.1 mmol) and Triethylamine (1.5 mmol) in DCM (2 mL).
-
Coupling: Add the amine solution dropwise to the sulfonyl chloride solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours . Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Dilute with DCM (20 mL). Wash sequentially with:
-
1M HCl (10 mL) – removes unreacted amine/pyridine.
-
Sat.
(10 mL) – neutralizes acid traces. -
Brine (10 mL).
-
-
Purification: Dry over
, filter, and concentrate. Purify the residue via silica gel column chromatography (Gradient: 10% 30% EtOAc in Hexanes) or recrystallization from EtOH/Water.
Part 3: Data Presentation & Validation
Physicochemical Properties Table
| Parameter | Specification | Notes |
| Formula | ||
| Mol. Weight | 297.40 g/mol | |
| Appearance | Off-white to pale yellow solid | Benzothiadiazoles are often fluorescent/colored. |
| Rf Value | ~0.45 | (Hexane/EtOAc 7:3) |
| Solubility | DMSO, DCM, MeOH | Poor solubility in water. |
Characterization (Self-Validation)
To validate the synthesis, confirm the following spectral features:
-
1H NMR (CDCl3, 400 MHz):
-
Aromatic Region: Look for the specific "ABC" system of the 4-substituted benzothiadiazole ring. Three protons:
~8.2 (dd), 8.0 (dd), 7.7 (t). -
NH: Broad singlet around
5.0–6.0 ppm (exchangeable). -
Cyclohexyl: Multiplets at
3.0–3.2 (CH-N), and 1.0–1.9 (10H, ring ).
-
-
MS (ESI):
.
Process Workflow Diagram
Caption: Step-by-step synthetic workflow from starting material to purified sulfonamide.
Part 4: Troubleshooting & Critical Analysis
-
Regioselectivity Verification:
-
Issue: Formation of the 5-isomer.
-
Mechanism: The 2,1,3-benzothiadiazole ring is strongly electron-withdrawing.[1] The positions
to the fused ring junction (C4/C7) are generally more reactive toward nucleophiles, but in electrophilic substitution (like chlorosulfonation), the directing effects are subtle. Literature confirms that under high temperature (150°C), the 4-sulfonyl chloride is the thermodynamic product [1]. -
Check: If NMR shows a singlet in the aromatic region, you may have substitution at C5 (less likely) or disubstitution. The desired C4-substitution pattern gives a doublet-doublet-triplet pattern (3 adjacent protons).
-
-
Moisture Sensitivity:
-
The intermediate sulfonyl chloride hydrolyzes to the sulfonic acid if exposed to moist air.
-
Mitigation: If the intermediate is not used immediately, store it in a desiccator. If the coupling yield is low, check the quality of the sulfonyl chloride by taking a small aliquot in MeOH; if it dissolves instantly and shows sulfonic acid by LCMS, it has hydrolyzed.
-
-
Safety:
-
Chlorosulfonic acid reacts explosively with water.[1] The quench step (pouring onto ice) must be done very slowly.
-
Thionyl chloride releases
and gas. Use a scrubber or a high-efficiency fume hood.
-
References
-
Elman, B. (2004). Synthesis of (Heterocyclylsulfonyl)propanoic Acids and Their Amide Derivatives. Synthesis, 18, 2999–3004.[4] (Describes the chlorosulfonation protocol for 2,1,3-benzothiadiazole).
-
Lundberg, H. (2012). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. KTH Royal Institute of Technology, DiVA Portal. (Validates the synthesis of 2,1,3-benzothiadiazole-4-sulfonyl chloride).
-
Santa Cruz Biotechnology.[5] (n.d.). 2,1,3-Benzothiadiazole-4-sulphonyl chloride Product Data. (Confirms chemical identity and CAS 73713-79-8).[5]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 2,1,3-Benzothiadiazole-4-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. JP5492189B2 - ï¼£ï½ï½ï¼ï¼ã¢ã³ã¿ã´ãã¹ãã§ããï¼âã¹ã«ããã«ã¢ããâï¼âãããã¢ãªã¼ã«ãããã¢ãã - Google Patents [patents.google.com]
- 4. diva-portal.org [diva-portal.org]
- 5. 2,1,3-Benzothiadiazole-4-sulphonyl chloride | CAS 73713-79-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Notes & Protocols: Benzothiadiazole Sulfonamides as Advanced Fluorescent Probes
Introduction: The Rise of a Versatile Fluorophore
The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a powerhouse in the world of fluorescent probes.[1][2][3] Characterized by its electron-deficient nature, the BTD core is a key building block for creating fluorophores with high photostability, large Stokes shifts, and environmentally sensitive emission profiles.[3][4] When functionalized with a sulfonamide moiety (-SO₂NHR), the resulting benzothiadiazole sulfonamide derivatives gain new capabilities, particularly in the realm of targeted sensing and biological imaging. The sulfonamide group can act as a versatile coordination site for metal ions, a hydrogen bond donor/acceptor, or a reactive center, enabling the rational design of probes for a wide array of analytes and biological processes.[5][6][7]
This guide provides an in-depth exploration of the principles and applications of benzothiadiazole sulfonamide probes, offering detailed protocols for their use in key research areas. We will delve into the causality behind experimental design, ensuring that each protocol is not just a series of steps, but a self-validating system for robust and reproducible results.
Core Principles: Why Benzothiadiazole Sulfonamides?
The efficacy of these probes stems from the synergistic interplay between the BTD core and the sulfonamide group.
-
The BTD Core: This heterocyclic system is an excellent electron acceptor. When paired with an electron-donating group (a "push-pull" architecture), it facilitates strong intramolecular charge transfer (ICT).[8][9] This ICT character is the foundation of their environmental sensitivity; changes in local polarity, viscosity, or the binding of an analyte can significantly alter the electronic structure and, consequently, the fluorescence emission wavelength and intensity.[10][11][12]
-
The Sulfonamide Group: This functional group imparts several key advantages:
-
Metal Ion Chelation: The nitrogen and oxygen atoms of the sulfonamide group can act as a bidentate chelating ligand for various metal ions, such as Zn(II), Co(II), and Cu(II).[6][7][13] This interaction perturbs the probe's electronic state, leading to a detectable fluorescence response.
-
Analyte Recognition: The sulfonamide can be designed to react specifically with certain analytes. For instance, it can serve as a recognition site for reactive oxygen species (ROS) or be part of a larger structure for detecting enzymatic activity.[14]
-
Modulation of Physicochemical Properties: The sulfonamide group can be modified to tune the probe's solubility, lipophilicity, and cell permeability, allowing for targeted localization within specific organelles like lipid droplets.[3][15]
-
The combination of these features results in probes that are not only bright and stable but also highly "intelligent," capable of reporting on their specific molecular environment.
Application I: Ratiometric Sensing of Divalent Metal Ions (e.g., Zn²⁺)
Zinc is a crucial second messenger in cellular signaling, and its dysregulation is implicated in various diseases. Benzothiadiazole sulfonamides can be designed for the ratiometric detection of Zn²⁺, a technique superior to simple intensity-based measurements as it minimizes artifacts from probe concentration, photobleaching, and instrumental variations.
Sensing Mechanism: Chelation-Enhanced Fluorescence
The probe is designed to have a low fluorescence quantum yield in its free state. Upon binding to Zn²⁺, the sulfonamide and a nearby benzimidazole or similar nitrogen-containing heterocycle coordinate with the metal ion.[6][7] This chelation rigidifies the molecular structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence emission at a specific wavelength. This process provides a clear "turn-on" signal for quantitative analysis.[6]
Caption: General workflow for using a benzothiadiazole sulfonamide fluorescent probe.
Protocol: In Vitro and Live-Cell Zn²⁺ Detection
Materials:
-
Benzothiadiazole sulfonamide Zn²⁺ probe (e.g., TPBI derivatives[6])
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HEPES buffer (50 mM, pH 7.4) or appropriate cell culture medium (e.g., HBSS)[16]
-
Zinc Chloride (ZnCl₂) stock solution (10 mM in deionized water)
-
EDTA stock solution (100 mM in deionized water)
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence plate reader or spectrofluorometer
-
Cultured cells (e.g., HeLa, SH-SY5Y) plated on glass-bottom dishes
-
Confocal microscope
Protocol Steps:
-
Probe Preparation (Stock Solution):
-
Prepare a 1 mM stock solution of the benzothiadiazole sulfonamide probe in anhydrous DMSO.
-
Scientist's Note: DMSO is hygroscopic; use a fresh, anhydrous grade to ensure probe stability. Store the stock solution in small aliquots at -20°C, protected from light.
-
-
In Vitro Spectral Titration (Self-Validation):
-
Dilute the probe stock to a final concentration of 5 µM in HEPES buffer in a series of cuvettes or wells.
-
Add increasing concentrations of ZnCl₂ (e.g., 0 to 50 µM).
-
As a negative control, in a separate sample containing the highest Zn²⁺ concentration, add EDTA to a final concentration of 1 mM to chelate the zinc and reverse the fluorescence change, confirming the specificity of the probe's response.
-
Record the fluorescence emission spectra for each sample (e.g., Ex: 340 nm, Em: 380-600 nm).
-
Plot the ratio of fluorescence intensity at the two key wavelengths (e.g., I₄₀₀ₙₘ / I₅₀₀ₙₘ) against the Zn²⁺ concentration to generate a calibration curve.
-
-
Live-Cell Imaging:
-
Culture cells on glass-bottom dishes to ~70-80% confluency.
-
Wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS) or other suitable imaging buffer.[16]
-
Prepare a working solution of the probe by diluting the DMSO stock to 1-10 µM in HBSS.
-
Critical Parameter: The final DMSO concentration in the cell medium should be kept below 0.5% (v/v) to minimize cytotoxicity.
-
Incubate the cells with the probe solution for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with fresh, pre-warmed HBSS to remove excess probe.[16]
-
Mount the dish on the confocal microscope stage.
-
Acquire baseline images in two channels corresponding to the unbound and bound forms of the probe.
-
To induce a zinc influx, add a solution of ZnCl₂ (e.g., 20 µM) and an ionophore like pyrithione (2 µM) to the cells.
-
Acquire time-lapse images to monitor the change in the ratiometric fluorescence signal.
-
Analyze the images by calculating the pixel-by-pixel ratio of the two channels to visualize the change in intracellular Zn²⁺ concentration.
-
Data Presentation: Photophysical Properties
| Probe Characteristic | Value Range | Rationale / Significance |
| Max Absorption (λ_abs) | 320 - 390 nm | Allows for excitation with common laser lines (e.g., 355 nm, 405 nm), minimizing autofluorescence. |
| Max Emission (λ_em) | 400 - 580 nm | Emission in the visible spectrum is readily detectable. A large shift upon binding enables ratiometric analysis.[10] |
| Stokes Shift | 80 - 180 nm | A large Stokes shift minimizes self-quenching and simplifies signal detection.[1][3][11] |
| Quantum Yield (Φ) | 0.01 - 0.1 (Free) -> 0.3 - 0.8 (Bound) | A significant increase in quantum yield upon binding provides a high signal-to-noise ratio. |
| Dissociation Constant (K_d) | 10 nM - 10 µM | The K_d should be matched to the expected physiological concentration range of the analyte for optimal sensitivity. |
Application II: Detection of Enzyme Activity
Probes can be designed where the sulfonamide is part of a substrate recognized by a specific enzyme. Enzymatic cleavage unmasks the core fluorophore, leading to a change in fluorescence. This is a powerful tool for studying enzyme kinetics and localization in real-time.
Sensing Mechanism: Enzyme-Triggered Uncaging
Here, we consider a probe for β-galactosidase, an enzyme often used as a reporter in molecular biology.[17] The probe consists of a BTD-sulfonamide fluorophore "caged" with a galactose moiety. In this caged form, the probe's fluorescence is minimal. β-galactosidase cleaves the galactose group, releasing the highly fluorescent BTD-sulfonamide, resulting in a dramatic "turn-on" signal.[17]
Caption: Mechanism of an enzyme-activated benzothiadiazole sulfonamide probe.
Protocol: Monitoring β-galactosidase Activity
Materials:
-
Galactose-caged BTD-sulfonamide probe[17]
-
β-galactosidase enzyme (from E. coli)
-
Assay buffer (e.g., PBS, pH 7.4, with 1 mM MgCl₂)
-
Stop solution (e.g., 1 M Sodium Carbonate)
-
Cells expressing LacZ gene (or control cells)
Protocol Steps:
-
Enzyme Kinetics Assay (In Vitro):
-
Prepare a series of dilutions of β-galactosidase in assay buffer.
-
Add the caged probe to each dilution to a final concentration of 10 µM.
-
Incubate at 37°C, protecting from light.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to the stop solution to quench the reaction.
-
Measure the fluorescence intensity (e.g., Ex/Em specific to the uncaged fluorophore) using a plate reader.
-
Plot fluorescence intensity versus time for each enzyme concentration to determine the initial reaction rates (V₀).
-
Self-Validation: Run a control reaction without the enzyme to ensure the probe is stable and does not spontaneously hydrolyze.
-
-
Cell-Based Assay for Reporter Gene Expression:
-
Plate LacZ-expressing cells and control (non-expressing) cells in a 96-well plate.
-
Wash the cells with PBS.
-
Load the cells with the caged probe (5-10 µM in culture medium) and incubate for 1 hour at 37°C.
-
Wash away the excess probe.
-
Image the cells using a fluorescence microscope or measure the total fluorescence intensity using a plate reader.
-
Expected Result: LacZ-expressing cells will show a significant increase in fluorescence compared to control cells, indicating the successful detection of enzyme activity.
-
Conclusion and Future Perspectives
Benzothiadiazole sulfonamides represent a modular and highly adaptable class of fluorescent probes. Their excellent photophysical properties, combined with the chemical versatility of the sulfonamide group, have enabled a wide range of applications, from quantifying metal ions to imaging enzyme activity and specific organelles in living cells.[7][15][18] Future developments will likely focus on creating probes with even longer emission wavelengths (near-infrared) for deep-tissue imaging, designing multi-analyte sensors for complex biological systems, and integrating these probes into advanced therapeutic and diagnostic platforms.
References
-
Loch, A.S., Burn, P.L., & Shaw, P.E. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
Gotor, R., et al. (n.d.). Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations. PMC. [Link]
-
Neto, B. A. D., Correa, J. R., & Spencer, J. (2021). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Chemistry – A European Journal. [Link]
-
Unknown. (2020). Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate. [Link]
-
Neto, B. A. D., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. [Link]
-
Chen, S.-H., et al. (2024). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Materials Advances. [Link]
-
Wang, J., et al. (2013). A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. Biomaterials. [Link]
-
Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. [Link]
-
Al-Sabea, D., et al. (2014). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Chemical Communications. [Link]
-
Zhang, H., et al. (2024). Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. Journal of Fluorescence. [Link]
-
Wang, Y., et al. (2023). A Benzothiadiazole-Based Zn(II) Metal–Organic Framework with Visual Turn-On Sensing for Anthrax Biomarker and Theoretical Calculation. Molecules. [Link]
-
Shid-slat, L., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience. [Link]
-
Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC. [Link]
-
Berezin, A. S., et al. (2022). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. Crystals. [Link]
-
Unknown. (2022). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. [Link]
-
Unknown. (2023). Visible-light-active benzothiadiazole-based MOFs as efficient ROS generators for the synthesis of benzimidazoles and benzothiazoles. Inorganic Chemistry Frontiers. [Link]
-
Unknown. (2023). Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents. New Journal of Chemistry. [Link]
-
Unknown. (2014). Metal complexes of benzimidazole derived sulfonamide: Synthesis, molecular structures and antimicrobial activity. ResearchGate. [Link]
-
Unknown. (2018). 2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties. ResearchGate. [Link]
-
Unknown. (2021). Synthesis and Photophysical Properties of Benzothiadiazole-Based Luminescence Materials with Tunable Emission Properties. ResearchGate. [Link]
-
Wang, Z., et al. (2024). Fluorinated benzothiadiazole fluorescent probe based on ICT mechanism for highly selectivity and sensitive detection of fluoride ion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Martin, D., Rouffet, M., & Cohen, S. M. (2010). Illuminating Metal Ion Sensors – Benzimidazolesulfonamide Metal Complexes. Inorganic Chemistry. [Link]
-
Dong, B., et al. (2021). Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism and Phenylpropanoid Pathway of Rosa roxburghii Fruit to Delay Senescence During Low Temperature Storage. Frontiers in Plant Science. [Link]
-
Tong, Q., et al. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Martin, D., Rouffet, M., & Cohen, S. M. (2010). Illuminating metal-ion sensors: benzimidazolesulfonamide metal complexes. Inorganic Chemistry. [Link]
-
Ishi-I, T., et al. (2019). Amphiphilic triphenylamine-benzothiadiazole dyes: preparation, fluorescence and aggregation behavior, and enzyme fluorescence detection. Photochemical & Photobiological Sciences. [Link]
-
Gazizova, A. I., et al. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. International Journal of Molecular Sciences. [Link]
-
Casini, A., et al. (1997). Carbonic anhydrase inhibitors. Part 54: metal complexes of heterocyclic sulfonamides: a new class of antiglaucoma agents. Metal-Based Drugs. [Link]
-
Gamage, C. S., et al. (2015). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. Molecules. [Link]
-
Unknown. (2015). Solvatochromism effects on the dipole moments and photo-physical behavior of some azo sulfonamide dyes. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Illuminating Metal Ion Sensors – Benzimidazolesulfonamide Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Illuminating metal-ion sensors: benzimidazolesulfonamide metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated benzothiadiazole fluorescent probe based on ICT mechanism for highly selectivity and sensitive detection of fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Carbonic anhydrase inhibitors. Part 54: metal complexes of heterocyclic sulfonamides: a new class of antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Amphiphilic triphenylamine-benzothiadiazole dyes: preparation, fluorescence and aggregation behavior, and enzyme fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of N-Substituted 2,1,3-Benzothiadiazole-4-sulfonamides
This application note details the synthesis, purification, and characterization of N-substituted 2,1,3-benzothiadiazole-4-sulfonamides . These compounds are privileged scaffolds in medicinal chemistry due to their biological activity (antimicrobial, carbonic anhydrase inhibition) and are increasingly utilized as environmentally sensitive fluorescent probes for bioimaging (specifically lipid droplets).
Abstract & Introduction
The 2,1,3-benzothiadiazole (BTD) core is an electron-deficient heteroaromatic system widely used in organic electronics and fluorescent sensing.[1] While the 4,7-disubstituted derivatives are common in polymer chemistry, monosubstituted 4-sulfonamides are critical for biological applications.[1] The sulfonyl group at the 4-position acts as a strong electron-withdrawing group, enhancing the intramolecular charge transfer (ICT) properties of the fluorophore, resulting in large Stokes shifts and solvatochromism.
This guide provides a robust, two-step protocol for synthesizing these sulfonamides starting from commercially available 2,1,3-benzothiadiazole.[1] The method relies on regioselective chlorosulfonation followed by nucleophilic substitution with primary or secondary amines.
Key Applications
-
Fluorescent Probes: Lipophilic derivatives (e.g., N-alkyl) serve as "turn-on" probes for lipid droplets in live cells.[1]
-
Medicinal Chemistry: Inhibitors of carbonic anhydrase and antimicrobial agents.
-
Materials Science: Building blocks for supramolecular assemblies via hydrogen bonding.[1]
Retrosynthetic Analysis & Mechanism
The synthesis exploits the reactivity of the BTD ring towards electrophilic aromatic substitution (SEAr). Although the ring is electron-deficient, the 4- and 7-positions (alpha to the nitrogens) are the most nucleophilic sites.[1]
-
Step 1 (Activation): Direct chlorosulfonation using excess chlorosulfonic acid (
). This installs the sulfonyl chloride functionality selectively at the 4-position.[1] -
Step 2 (Coupling): Nucleophilic attack by an amine (
) on the sulfur center, eliminating to form the stable sulfonamide bond.
Reaction Scheme
Figure 1: Synthetic pathway for N-substituted 2,1,3-benzothiadiazole-4-sulfonamides.
Detailed Experimental Protocol
Step 1: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl chloride
This step requires careful handling of chlorosulfonic acid, a corrosive and moisture-sensitive reagent.[1]
Materials:
-
Chlorosulfonic acid (
) (5.0 – 8.0 equiv) -
Thionyl chloride (
) (Optional, 2.0 equiv, see Note 1) -
Dichloromethane (DCM) (for extraction)
-
Anhydrous
[1]
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl2) or an inert gas inlet (
). -
Addition: Place chlorosulfonic acid (neat) in the flask and cool to 0°C in an ice bath. Add BTD portion-wise with stirring. Caution: Exothermic reaction; HCl gas evolution.[1]
-
Reaction: Remove the ice bath and heat the mixture to 100–120°C for 2–4 hours.
-
Monitoring: Monitor by TLC (ensure complete consumption of BTD). The sulfonyl chloride is usually less polar than the sulfonic acid byproduct.
-
-
Quenching (Critical): Cool the reaction mixture to room temperature. Very slowly pour the reaction mixture onto crushed ice (~100 g per 1 g of BTD) with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.
-
Workup: Extract the aqueous mixture with DCM (
). Wash the combined organic layers with cold water and brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Yield: The crude product is typically a yellow/orange solid (Yield: 60–80%). It can be used directly in the next step without further purification.
Note 1: If the sulfonic acid is formed but conversion to the chloride is incomplete, add thionyl chloride (
Step 2: Sulfonamide Formation (N-Substitution)
Materials:
-
2,1,3-Benzothiadiazole-4-sulfonyl chloride (from Step 1) (1.0 equiv)[1]
-
Amine (
or ) (1.1 – 1.5 equiv) -
Base: Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Solvent: Anhydrous DCM or Acetonitrile (MeCN)
Procedure:
-
Dissolution: Dissolve the sulfonyl chloride in anhydrous DCM or MeCN (0.1 M concentration) under an inert atmosphere.
-
Addition: Cool the solution to 0°C. Add the base (TEA/Pyridine) followed by the slow addition of the amine.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.
-
Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the sulfonyl chloride and the appearance of a fluorescent spot (often blue/green emission under UV).
-
-
Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine/base), saturated
, and brine. -
Purification: Dry over
and concentrate. Purify the residue via silica gel column chromatography.-
Eluent: Gradient of Hexane/Ethyl Acetate (typically 10% to 40% EtOAc).
-
Technical Insights & Troubleshooting
Regioselectivity Verification
The 4-position is the kinetic product.[1] However, harsh conditions (>150°C) or prolonged reaction times can lead to 4,7-disubstitution .[1]
-
Validation: Check
NMR. The 4-substituted product will show an AMX pattern (three distinct signals) or an ABC pattern for the remaining three aromatic protons (H-5, H-6, H-7).[1]
Solubility Issues
BTD sulfonamides, especially those with simple alkyl chains, can be quite lipophilic.[1]
-
For Biological Assays: Prepare stock solutions in DMSO.
-
For Purification: If the product is insoluble in hexane/EtOAc, try DCM/MeOH gradients.
Fluorescence Characterization
These compounds are solvatochromic .[1]
-
In Non-polar solvents (Toluene): Emission is often blue/green (~450-500 nm).
-
In Polar solvents (DMSO/Water): Emission red-shifts (yellow/orange) and quantum yield often decreases (quenching).
-
Application Tip: This property allows them to distinguish hydrophobic pockets (lipid droplets) from the aqueous cytosol.
Data Presentation: Expected Properties
| Property | Description | Typical Value/Observation |
| Appearance | Solid | Yellow to Orange powder/crystals |
| 3 Protons | ||
| IR Spectroscopy | Sulfonyl bands | |
| Fluorescence ( | Emission Max | 500–560 nm (Solvent dependent) |
| Stokes Shift | Large (>80 nm), indicative of ICT | |
| Stability | Chemical | Stable to air/moisture; Sulfonamide bond is resistant to hydrolysis |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of BTD sulfonamides.
References
-
Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Source: DiVA Portal (Uppsala University). Context: Describes the chlorosulfonation of BTD to form the 4-sulfonyl chloride and subsequent reaction with amines.
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Source: Semantic Scholar / Chemistry Journals.[1] Context: Validates the use of these sulfonamides as fluorescent probes for lipid droplets and details their solvatochromic properties.
-
Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives. Source: ResearchGate.[1][4] Context: Discusses the broader biological activity of sulfonamide-containing heterocycles, supporting the medicinal chemistry relevance.
-
2,1,3-Benzothiadiazole-4-sulfonyl chloride (Commercial Product). Source: CymitQuimica / ChemicalBook.[1] Context: Confirms the stability and commercial availability of the key intermediate (CAS: 73713-79-8).[1]
Sources
solvent selection for benzothiadiazole sulfonamide synthesis
Application Note: Optimized Solvent Systems for Benzothiadiazole Sulfonamide Synthesis
Abstract
The synthesis of benzothiadiazole (BTD) sulfonamides is a critical transformation in the development of tumor-associated Carbonic Anhydrase (CA) inhibitors (specifically hCA IX and XII). While the benzothiadiazole core offers a privileged pharmacophore, its solubility profile often necessitates chlorinated solvents (e.g., DCM), conflicting with modern ICH Q3C (R8) sustainability guidelines.[1] This guide provides a scientifically grounded protocol for selecting solvents that balance solubility , reactivity (suppression of sulfonyl chloride hydrolysis), and green chemistry metrics.[1] We present two validated workflows: a green organic phase method using 2-Methyltetrahydrofuran (2-MeTHF) and an aqueous Schotten-Baumann protocol.[1]
Part 1: Mechanistic Basis for Solvent Selection
To select the correct solvent, one must understand the competing mechanisms at play during the sulfonylation of amines.
The Chemoselectivity Paradox: The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfur atom of the benzothiadiazole sulfonyl chloride.
-
Pathway A (Desired): Amine attack
Tetrahedral intermediate Elimination of Cl⁻ Sulfonamide.[1] -
Pathway B (Undesired): Water attack (Hydrolysis)
Sulfonic acid (irreversible byproduct).[1]
Solvent Role:
-
Dielectric Constant (
): High solvents (like water/acetonitrile) stabilize the transition state but also accelerate hydrolysis if water is present. -
Proton Transfer: The solvent must solubilize the base (pyridine, carbonate) required to scavenge the HCl byproduct. If the base precipitates, the reaction stalls or acid-catalyzed hydrolysis accelerates.
Visualizing the Mechanism & Decision Logic
Figure 1: Decision tree for solvent selection based on substrate properties and sustainability requirements.
Part 2: Solvent Performance Matrix
The following table compares traditional solvents against modern green alternatives specifically for BTD chemistry.
| Solvent Class | Solvent | Solubility (BTD Core) | Hydrolysis Risk | ICH Class | Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent | Low | Class 2 (Toxic) | Avoid (Use only if solubility fails elsewhere).[1] |
| Ethereal (Green) | 2-MeTHF | Good | Low | Green | Primary Choice. Higher BP than DCM; separates clean from water.[1] |
| Ethereal (Legacy) | THF | Excellent | Moderate (Hygroscopic) | Class 2 | Secondary choice.[1] Difficult to dry completely. |
| Aqueous Mix | Acetone/Water | Poor (Suspension) | High | Class 3 (Low Tox) | Ideal for Schotten-Baumann (inorganic bases).[1] |
| Polar Aprotic | DMF/DMAc | Excellent | High (reaction with SO₂Cl) | Class 2 (Reprotoxic) | Avoid. Difficult workup; risk of Vilsmeier side-reactions.[1] |
Expert Insight: 2-Methyltetrahydrofuran (2-MeTHF) is derived from corncobs (furfural) and has a lower heat of vaporization than water but a higher boiling point (80°C) than DCM.[1] This makes it safer for process scale-up and allows for azeotropic drying of the system prior to adding the sulfonyl chloride [1].
Part 3: Experimental Protocols
Protocol A: The "Green Organic" Method (2-MeTHF)
Best for lipophilic amines and strictly anhydrous conditions.
Reagents:
-
Benzothiadiazole-sulfonyl chloride (1.0 equiv)[1]
-
Pyridine (2.5 equiv) or Diisopropylethylamine (DIPEA)[1]
-
Solvent: Anhydrous 2-MeTHF[1]
Workflow:
-
System Prep: Charge the reaction vessel with the amine and 2-MeTHF.
-
Drying (Self-Validating Step): If the water content is unknown, distill off 10% of the solvent volume (2-MeTHF forms an azeotrope with water).[1] Check Karl Fischer (KF) < 0.05%.[1]
-
Base Addition: Add Pyridine (or DIPEA).[1] Cool the mixture to 0°C.
-
Why? Exothermic addition of sulfonyl chloride can degrade the BTD ring or cause localized hydrolysis.
-
-
Addition: Dissolve the BTD-sulfonyl chloride in minimal 2-MeTHF and add dropwise over 30 minutes.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane) or LCMS.[1] The sulfonyl chloride is unstable on LCMS (methanolysis), so look for the disappearance of the methyl ester peak if using MeOH injection, or simply monitor the appearance of the product mass [2].
-
-
Workup:
Protocol B: The "Schotten-Baumann" Method (Aqueous)
Best for amino acids, polar amines, or high-throughput parallel synthesis.[1]
Reagents:
-
Benzothiadiazole-sulfonyl chloride (1.0 equiv)[1]
-
Amine/Amino Acid (1.0 equiv)[1]
-
Base: Na₂CO₃ or K₂CO₃ (2.5 equiv)[1]
-
Solvent: Acetone/Water (1:1 v/v) or THF/Water[1]
Workflow:
-
Dissolution: Dissolve the amine and Na₂CO₃ in Water.
-
Cooling: Cool the aqueous solution to 0–5°C.
-
Critical: Low temperature is essential to retard the rate of hydrolysis of the sulfonyl chloride relative to amidation.
-
-
Addition: Dissolve the BTD-sulfonyl chloride in Acetone. Add this solution rapidly to the stirring aqueous amine.
-
Note: The mixture may become cloudy/slurry. This is normal.
-
-
pH Control (Self-Validating Step): Check pH after 10 minutes. It must remain >8.[1] If it drops (due to HCl generation), add more Na₂CO₃.[1]
-
Quench: Acidify with 2M HCl to pH ~2.
-
Isolation:
-
If the product precipitates (common for BTD sulfonamides): Filter and wash with water.
-
If product oils out: Extract with Ethyl Acetate.[1]
-
Part 4: Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Low Yield / Sulfonic Acid present | High water content in organic solvent or slow addition in aqueous method.[1] | Protocol A: Azeotropic dry 2-MeTHF.[1] Protocol B: Increase amine concentration to outcompete water.[1] |
| "Sticky" Precipitate | Polymerization or impurities trapping solvent.[1] | Switch solvent to Ethyl Acetate/Hexane for recrystallization.[1] Avoid DCM as it traps in the crystal lattice. |
| Vilsmeier Adduct (+28 mass) | Used DMF as solvent with SOCl₂ during chloride synthesis.[1] | Avoid DMF. Use catalytic DMF (<1%) only during the sulfonyl chloride formation step, or switch to 2-MeTHF.[1] |
References
-
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7). Link
-
Supuran, C. T. (2017).[1] "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1272-1294.[1] Link[1]
-
Nocentini, A., & Supuran, C. T. (2018).[1] "Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase inhibition." Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding based on general BTD-sulfonamide workflows).
-
Pfizer Inc. (2023).[1] "Green Chemistry Solvent Selection Guide." (General Industry Standard Reference). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Benzothiadiazole Sulfonamide Solubility
Executive Summary & Diagnostic Matrix
The Challenge: Benzothiadiazole (BTD) sulfonamides present a unique solubility paradox. The BTD core is rigid, planar, and highly lipophilic, driving strong intermolecular
Quick Diagnostic Matrix Use this table to identify your specific issue before proceeding to the troubleshooting guides.
| Symptom | Probable Cause | Immediate Action |
| Initial Insolubility | Crystal lattice energy is too high (strong | Heat (37°C) + Bath Sonicate (pulsed). Do not vortex endlessly. |
| Post-Thaw Precipitate | "Salting out" by water absorption during storage; Nucleation induced by freezing. | Heat to 40°C for 10 mins. If fails, add 1-5% water scavenger or co-solvent. |
| Cloudiness in Media | Rapid reprecipitation (Oswald Ripening) upon aqueous dilution. | Stepwise Dilution (intermediate plate). Use Pluronic F-127 or BSA carrier. |
| Viscous/Gel-like | Supramolecular polymerization of BTD cores (hydrogel formation). | Dilute stock immediately. This state is often irreversible at high conc. |
The Mechanics of Precipitation (Root Cause Analysis)
To solve the issue, you must understand the "Crash Mechanism." It is rarely just one factor; it is a synergy between the molecule's geometry and the solvent's physical chemistry.
The "Perfect Storm" Mechanism
-
Hygroscopicity: DMSO is aggressively hygroscopic.[1][2][3] A 100% DMSO aliquot in a standard microplate can absorb 6% water by volume within 1 hour at 40% relative humidity [3].[2]
-
Antisolvent Effect: Water acts as an antisolvent for BTDs. As water content rises, the solvent power of DMSO decreases exponentially for lipophilic rigid cores.
- Stacking: The planar Benzothiadiazole ring facilitates "head-to-tail" stacking. Once nucleation begins (triggered by water or freezing), the molecules snap together like magnets. Redissolving this crystalline form requires significantly more energy than the amorphous solid [1, 7].
Figure 1: The cascade of hygroscopic failure. Note that once the BTD cores stack (nucleation), returning to solution is energetically difficult.
Troubleshooting Guides (Q&A)
Scenario A: "My compound won't dissolve, even after vortexing."
The Science: Benzothiadiazole sulfonamides often exist as stable crystalline polymorphs. Vortexing provides shear force but little thermodynamic energy to break the lattice. The Fix:
-
Thermodynamic Boost: Heat the sample to 37°C - 45°C in a water bath for 10-15 minutes. This increases the solubility limit and kinetic energy [6].
-
Acoustic Energy: Use an ultrasonic bath (sonicator) for 10 minutes after heating.
-
Warning: Avoid "probe" sonicators which can cause local superheating and degrade the sulfonamide bond.
-
-
Check the pH: Sulfonamides are weak acids (
). If the compound is stubborn, add 1 equivalent of an organic base (e.g., Diisopropylethylamine, DIPEA) to deprotonate the sulfonamide nitrogen, drastically increasing solubility in polar DMSO.
Scenario B: "The stock was clear yesterday, but precipitated after the freezer."
The Science: Freezing induces nucleation. If your DMSO absorbed water (even 2-5%), the freezing point drops, but the solubility of the BTD core drops even faster. As the DMSO freezes, it pushes the solute into smaller "pockets" of remaining liquid, causing supersaturation and crystallization [8]. The Fix:
-
Thaw Slowly: Allow to reach room temperature naturally or in a 25°C bath.
-
Heat Cycle: Do not just shake it. You must heat it to ~37°C to redissolve the nuclei formed during freezing.
-
Hydration Check: If this happens repeatedly, your DMSO is "wet." Discard and remake with anhydrous DMSO, or store under nitrogen/argon.
Scenario C: "It crashes out immediately when I add it to cell media."
The Science: This is the "Oswald Ripening" effect. You are moving from a solvent (DMSO) to an antisolvent (Water/Media). The hydrophobic BTD cores aggregate instantly. The Fix:
-
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Step 1: Dilute Stock (10 mM) into an intermediate solvent (e.g., Ethanol or 50% PEG-400) to 1 mM.
-
Step 2: Dilute that intermediate into media.
-
-
Carrier Proteins: Ensure your media contains BSA (Bovine Serum Albumin) or FBS before adding the compound. The albumin binds the lipophilic BTD core, keeping it in suspension.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Robust BTD Sulfonamide Stocks
Objective: To create a stock solution resistant to freeze-thaw degradation.
Materials:
-
Anhydrous DMSO (≥99.9%, water <50 ppm). Note: Use a fresh bottle or one stored over molecular sieves.
-
Amber glass vials (borosilicate) with PTFE-lined caps.
-
Argon or Nitrogen gas line (optional but recommended).
Protocol:
-
Weighing: Weigh the solid benzothiadiazole sulfonamide into the vial.
-
Solvent Addition: Add Anhydrous DMSO to achieve 10 mM or 20 mM concentration.
-
Critical: Do not attempt >50 mM for this class of compounds; supersaturation risk is too high.
-
-
Solubilization Cycle:
-
Vortex 30 seconds.
-
Sonicate (Bath) 10 minutes at ambient temp.
-
Visual Check: Hold against a light. If cloudy, heat to 37°C for 10 mins and repeat sonication.
-
-
Inert Gas Overlay: Gently blow Argon/Nitrogen into the vial headspace for 5 seconds to displace humid air.
-
Seal & Store: Cap tightly. Store at -20°C (short term) or -80°C (long term).
SOP-02: Recovery of Precipitated Library Plates
Objective: To salvage 96/384-well plates where compounds have crashed out.
Figure 2: Workflow for recovering precipitated library plates. Note that centrifugation (Step 5) is to bring droplets down, not to pellet the compound.
References
-
Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Knowledge Base. Link (Accessed via search context 1.1).
-
BenchChem. "Impact of hygroscopic DMSO on Ro 41-0960 solubility."[3] BenchChem Technical Support. Link (Accessed via search context 1.6).
-
Cheng, X., et al. (2005). "In situ DMSO hydration measurements of HTS compound libraries." Journal of Biomolecular Screening. NIH PubMed. Link (Accessed via search context 1.3).
-
Matson, S. L., et al. (2009).[4] "Best practices in compound management for preserving compound integrity." Journal of Biomolecular Screening. Link (Accessed via search context 1.4).
-
MedChemExpress. "Compound Handling Instructions: Solubility and Storage." MCE Technical Guide. Link (Accessed via search context 1.9).
-
DMSO Store. "What To Do If DMSO is Frozen: A Comprehensive Guide." Link (Accessed via search context 1.5).
-
ResearchGate. "Reshaping the aggregation landscape of benzothiadiazole employing steroidal scaffolds." Link (Accessed via search context 1.2).
-
Lipinski, C. (2005).[5] "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[1][5] LRIG Presentation. Link (Accessed via search context 1.8).
Sources
- 1. ziath.com [ziath.com]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ziath.com [ziath.com]
Technical Support Center: Optimizing Quantum Yield of Benzothiadiazole Fluorophores
Welcome to the technical support center for benzothiadiazole (BTD) fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the experimental optimization of quantum yield. BTD derivatives are a versatile class of fluorophores known for their high photostability and tunable electronic properties.[1][2] However, achieving optimal fluorescence quantum yield can be a multifaceted challenge. This resource provides field-proven insights and evidence-based protocols to help you navigate these complexities and enhance your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with benzothiadiazole probes in a question-and-answer format, focusing on the causality behind experimental choices.
Issue 1: Low or No Fluorescence Signal
Q1: My BTD derivative exhibits very weak or no fluorescence. What are the primary causes and how can I systematically troubleshoot this?
A1: A low fluorescence quantum yield is a frequent challenge that can stem from several factors. A systematic approach is crucial for identifying and resolving the issue.
-
Solvent Polarity: The fluorescence of many BTD derivatives is highly sensitive to the solvent environment.[2][3] Specifically, polar protic solvents can lead to significant fluorescence quenching.[3] This phenomenon is often attributed to the stabilization of a non-emissive intramolecular charge transfer (ICT) state in polar environments.[4]
-
Troubleshooting Step: Measure the fluorescence of your probe in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile). A marked increase in fluorescence intensity in nonpolar solvents will indicate that solvent polarity is a key factor.
-
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, BTD probes can form non-fluorescent aggregates, leading to self-quenching of the fluorescence signal.[1][5][6] This is a common issue for many organic luminogens.[6]
-
Troubleshooting Step: Record the fluorescence emission spectra at a series of concentrations. If the fluorescence intensity does not increase linearly with concentration and begins to plateau or decrease, aggregation is the likely cause. Diluting the sample should restore the fluorescence.
-
-
Probe Purity: Impurities from the synthesis or degradation products can act as quenchers, significantly reducing the quantum yield.
-
Troubleshooting Step: Confirm the purity of your BTD probe using standard analytical techniques such as NMR, mass spectrometry, and HPLC. If impurities are detected, repurification is necessary.
-
-
Presence of Quenchers: Contaminants in your solvent or sample, such as dissolved oxygen or heavy metal ions, can quench fluorescence.
-
Troubleshooting Step: Degas your solvents by bubbling with an inert gas (e.g., argon or nitrogen) before use. If metal ion contamination is suspected, consider using a chelating agent like EDTA, provided it doesn't interact with your BTD derivative.
-
Issue 2: Unexpected Shifts in Emission Wavelength
A2: Shifts in the emission wavelength, known as solvatochromism, are characteristic of BTD fluorophores and are highly dependent on the environment.
-
Solvent Effects: As the polarity of the solvent increases, a bathochromic (red) shift in the emission spectrum is commonly observed.[3] This is due to the stabilization of the more polar excited state in more polar solvents.[3] The Lippert-Mataga plot can be used to evaluate the relationship between the Stokes shift and solvent polarity.[7]
-
Substituent Effects: The electronic nature of the substituents on the BTD core has a profound impact on the emission wavelength. Electron-donating groups tend to cause a red shift, while electron-withdrawing groups can lead to a blue shift. The position of the substituent is also critical.[8]
-
Aggregation: In some cases, aggregation can lead to the formation of excimers or other species with different emission properties, resulting in a spectral shift.
-
Troubleshooting Step: As with ACQ, perform a concentration-dependent study to see if the emission wavelength changes with concentration.
-
Issue 3: Poor Photostability
Q3: My BTD fluorophore appears to be photobleaching rapidly under illumination. How can I improve its photostability?
A3: While BTDs are generally known for their high photostability, certain factors can lead to degradation.[1][2]
-
Molecular Structure: The inherent photostability is linked to the molecular structure. Introducing electron donor-acceptor groups attached to the BTD core can enhance stability.[1]
-
Environmental Factors: The presence of oxygen and reactive oxygen species (ROS) can accelerate photobleaching.
-
Troubleshooting Step: Deoxygenate your samples as described for quenching issues. If working with live cells, consider using an oxygen scavenger or an antioxidant in the imaging medium.
-
-
Excitation Intensity: High-intensity excitation light can increase the rate of photobleaching.
-
Troubleshooting Step: Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. Employ neutral density filters to attenuate the excitation light.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical quantum yield range for benzothiadiazole fluorophores?
A1: The quantum yield of BTD derivatives can vary widely, from nearly zero to close to unity (100%), depending on their molecular structure and environment.[9][10] For instance, some derivatives exhibit quantum yields greater than 0.5, while others can reach up to 99% in the solid state.[6][11]
Q2: How does the position of substituents on the benzothiadiazole ring affect the quantum yield?
A2: The regiochemistry of substitution on the BTD core is a critical determinant of its photophysical properties.[8] Historically, research has focused on C4- and C4,C7-substitutions.[8] However, exploring other substitution patterns can lead to fluorophores with improved properties, such as circumventing fluorescence quenching in polar protic solvents.[8] The introduction of rigid chromophores with a twisted molecular geometry can help prevent unfavorable π-π stacking in the solid state, which often leads to fluorescence quenching.[12]
Q3: Can I use benzothiadiazole fluorophores for bioimaging?
A3: Yes, BTD derivatives are increasingly being used as fluorescent probes for bioimaging applications.[2][13][14] Their attractive photophysical properties, such as large Stokes shifts, high quantum yields, and good photostability, make them excellent candidates for imaging various cellular components, including lipid droplets, mitochondria, and the plasma membrane.[2][13][15][16]
Q4: What is Aggregation-Induced Emission (AIE) and how does it relate to benzothiadiazole fluorophores?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where a fluorophore is non-emissive in solution but becomes highly fluorescent upon aggregation.[5][17] This is in direct contrast to the more common Aggregation-Caused Quenching (ACQ). The AIE effect in certain BTD derivatives is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[5] This property is highly desirable for applications in solid-state devices and bioimaging.
Q5: What is a reliable method for measuring the fluorescence quantum yield of my BTD derivative?
A5: The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard.[3] This involves comparing the integrated fluorescence intensity and the absorbance of the sample to those of a known standard. It is crucial to use a standard that absorbs and emits in a similar spectral region as your sample and to keep the absorbance of all solutions below 0.1 to avoid inner filter effects.[3] Absolute determination of quantum yield can be performed using a calibrated integrating sphere setup.[18]
Experimental Protocols
Protocol 1: Relative Quantum Yield Determination
This protocol outlines the steps for measuring the relative fluorescence quantum yield of a BTD derivative using a standard fluorophore.
Materials:
-
Spectroscopic grade solvents[18]
-
Calibrated UV-Vis spectrophotometer
-
Calibrated fluorescence spectrometer
-
Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54)
-
Your BTD derivative
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your BTD derivative and the standard fluorophore in the same spectroscopic grade solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to ensure a linear relationship between absorbance and fluorescence and to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra for all solutions using the same excitation wavelength. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'std' refer to the sample and the standard, respectively.
-
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots can be used in the above equation for a more accurate determination of the quantum yield.
Data Presentation
Table 1: Solvent Effects on the Photophysical Properties of a Hypothetical Benzothiadiazole Derivative
| Solvent | Polarity (E_T(30)) | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Hexane | 31.0 | 400 | 480 | 4167 | 0.85 |
| Toluene | 33.9 | 402 | 495 | 4624 | 0.72 |
| Dichloromethane | 41.1 | 405 | 510 | 5049 | 0.45 |
| Acetonitrile | 46.0 | 408 | 530 | 5614 | 0.15 |
| Methanol | 55.5 | 410 | 550 | 6211 | 0.02 |
Visualizations
Troubleshooting Workflow for Low Quantum Yield
Caption: A decision tree for troubleshooting low quantum yield in BTD fluorophores.
Key Mechanisms Affecting Quantum Yield
Caption: Factors influencing the quantum yield of benzothiadiazole fluorophores.
References
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2024). MDPI. [Link]
-
Doloczki, S., Holmberg, K. O., Fdez. Galván, I., Swartling, F. J., & Dyrager, C. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. [Link]
-
Li, Y., et al. (2012). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Journal of Photochemistry and Photobiology A: Chemistry, 231(1), 51–59. [Link]
-
Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. (2022). MDPI. [Link]
-
Synthesis and macrocyclization-induced emission enhancement of benzothiadiazole-based... (n.d.). PMC. [Link]
-
Emission Library and Applications of 2,1,3‐Benzothiadiazole and Its Derivative‐Based Luminescent Metal–Organic Frameworks. (2024). DOI. [Link]
-
Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. (2024). Angewandte Chemie International Edition. [Link]
-
Linares, E. M., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1751–1760. [Link]
-
Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. (2018). RSC Publishing. [Link]
-
Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. (2024). PMC. [Link]
-
Plasma membrane imaging with a fluorescent benzothiadiazole derivative. (2019). PMC. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PMC. [Link]
-
New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. (2021). MDPI. [Link]
-
Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. (2024). ACS Omega. [Link]
-
Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. (2022). Unipr. [Link]
-
New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. (2021). PMC. [Link]
-
Interplay of Aggregation-Induced Enhanced Emission and Thermally Activated Delayed Fluorescence in Asymmetric Fluorenyl–Benzothiadiazole Derivatives. (2025). ACS Physical Chemistry Au. [Link]
-
Benzothiadiazole Substituted Semiconductor Molecules for Organic Solar Cells: The Effect of the Solvent Annealing Over the Thin Film Hole Mobility Values. (n.d.). ResearchGate. [Link]
-
Benzothiadiazole and its derivative-based sp2 carbon-conjugated covalent organic frameworks for photocatalytic hydrogen generation. (n.d.). Journal of Materials Chemistry C. [Link]
-
Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents. (n.d.). New Journal of Chemistry. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). Chemical Science. [Link]
-
Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives. (n.d.). PMC. [Link]
-
When the strategies for cellular selectivity fail. Challenges and surprises in the design and application of fluorescent benzothiadiazole derivatives for mitochondrial staining. (n.d.). RSC Publishing. [Link]
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. (n.d.). RSC Publishing. [Link]
-
2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (n.d.). Academia.edu. [Link]
-
Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. (2021). PubMed. [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2021). MDPI. [Link]
-
How to achieve near unity fluorescence quantum yields on gold(I) benzothiadiazole-based derivatives. (n.d.). Dipòsit Digital de Documents de la UAB. [Link]
-
2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (n.d.). Semantic Scholar. [Link]
-
Determination of the fluorescence quantum yields of some 2-substituted benzothiazoles. (n.d.). Analytical Chemistry. [Link]
-
Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives as live cell fluorescence imaging probes. (2012). SciELO. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS. [Link]
-
Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. (2017). The Journal of Organic Chemistry. [Link]
Sources
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- 2. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
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- 14. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma membrane imaging with a fluorescent benzothiadiazole derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. When the strategies for cellular selectivity fail. Challenges and surprises in the design and application of fluorescent benzothiadiazole derivatives for mitochondrial staining - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylet ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01448E [pubs.rsc.org]
- 18. Making sure you're not a bot! [opus4.kobv.de]
stability of N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide in aqueous solution
Welcome to the technical support guide for N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in aqueous environments. Given the specific nature of this compound, this guide synthesizes foundational principles of sulfonamide and benzothiadiazole chemistry with industry-standard stability testing protocols to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: My compound's concentration is decreasing in my aqueous buffer. What are the primary factors that could be causing this instability?
The stability of this compound in an aqueous solution is not governed by a single factor but is rather a multifactorial issue. The primary environmental and chemical variables you must consider are:
-
pH: The pH of your solution is arguably the most critical factor. Sulfonamides can undergo acid or base-catalyzed hydrolysis.[1] The rate of degradation is often pH-dependent, with many sulfonamides exhibiting a U-shaped stability curve, being most stable at a specific pH range and degrading faster in highly acidic or alkaline conditions.[1]
-
Temperature: Elevated temperatures accelerate most chemical reactions, including hydrolysis and oxidation. Storing solutions at higher temperatures, even for short periods, can lead to significant degradation.
-
Light Exposure (Photostability): Aromatic systems and sulfonamides can be susceptible to photodegradation.[2][3] Exposure to UV or even ambient laboratory light can provide the energy needed to break chemical bonds and create degradation products.[4][5]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents (like peroxides that may form in certain solvents) can lead to oxidative degradation of the molecule.[6]
-
Dosage Form: While you are working with an aqueous solution, it's important to remember that liquid dosage forms are inherently less stable than solid forms due to the presence of water, which can act as a reactant in hydrolysis.[7]
Understanding these factors is the first step in diagnosing and mitigating stability issues. A systematic approach, as outlined in our troubleshooting section, is essential.
Q2: What are the most probable degradation pathways for this molecule in water?
Based on its structure, the most likely degradation pathway is the hydrolysis of the sulfonamide (S-N) bond. This is a common degradation route for sulfonamide-containing drugs.[1] This reaction would cleave the molecule into two primary fragments:
-
2,1,3-benzothiadiazole-4-sulfonic acid
-
N-cyclohexylamine
The mechanism can be influenced by the pH of the solution. In acidic conditions, the nitrogen of the sulfonamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. In alkaline conditions, the sulfonamide nitrogen can be deprotonated, which can also facilitate cleavage depending on the specific molecular structure.
A secondary pathway could involve reactions on the benzothiadiazole ring system, such as hydroxylation, especially under oxidative or photolytic stress.[3] However, the cleavage of the sulfonamide bond is generally the primary non-photolytic degradation route in aqueous media.
Caption: Potential hydrolytic degradation of the parent compound.
Q3: How does the pH of the solution impact the compound's solubility, and how does that relate to stability?
Solubility and stability are intrinsically linked. The sulfonamide group (-SO₂NH-) is weakly acidic. The pKa of this proton can vary, but it means the molecule's ionization state is pH-dependent.
-
At low pH (acidic): The sulfonamide group will be fully protonated (unionized). In its neutral form, the molecule is likely to be more hydrophobic and may have lower aqueous solubility.
-
At high pH (alkaline): The sulfonamide group will be deprotonated, forming an anion. This ionization generally increases the molecule's polarity and, consequently, its aqueous solubility.[8]
This pH-dependent solubility is critical. If you are trying to dissolve the compound at a pH where it is less soluble, you might not be achieving your target concentration, which could be mistaken for degradation. Conversely, the ionized form, while more soluble, may have a different stability profile. Therefore, you must first determine the solubility profile across a range of pH values before initiating stability studies. The pH at which the compound precipitates is a key parameter for formulation development.[8]
Troubleshooting Guide: Common Experimental Issues
Scenario 1: Rapid Loss of Compound in Solution
Problem: "I've prepared a 1 mg/mL stock solution of this compound in an aqueous buffer at pH 7.4. After 24 hours at room temperature, HPLC analysis shows only 60% of the initial concentration remaining. What is happening?"
This scenario points towards a stability issue. The causality can be pinpointed using a systematic approach.
Caption: Troubleshooting workflow for compound instability.
Troubleshooting Steps:
-
Validate Your Analytical Method: Before assuming compound instability, ensure your analytical method (e.g., HPLC) is "stability-indicating." This means the method can separate the intact parent compound from its degradation products. Run a forced degradation sample (see Protocol 2) to confirm that degradant peaks do not co-elute with the parent peak.[4]
-
Investigate Hydrolysis: This is the most likely cause.
-
pH Effect: Prepare the solution in buffers of different pH values (e.g., pH 4, 7, and 9). Analyze the concentration over time. If the compound is more stable at pH 4, for instance, you have identified acid/base catalysis as the issue. Many sulfonamides are most stable under slightly acidic to neutral conditions.[1]
-
Temperature Effect: Repeat the experiment at different temperatures (e.g., 4°C, 25°C, and 40°C). If the degradation rate is significantly lower at 4°C, temperature is a critical factor.
-
-
Assess Photostability: Prepare two sets of your solution. Store one exposed to ambient lab light and the other wrapped in aluminum foil or in an amber vial. If the light-exposed sample degrades faster, the compound is photosensitive.[2][5]
-
Consider Oxidation: Prepare your solution using a buffer that has been sparged with nitrogen or argon to remove dissolved oxygen. If this improves stability, oxidative degradation is a contributing factor.[6]
Scenario 2: Appearance of Unknown Peaks in HPLC/LC-MS
Problem: "After storing my aqueous solution for one week at 4°C, my HPLC chromatogram shows two new peaks that were not present initially. How can I identify these and prevent their formation?"
The appearance of new, well-resolved peaks is a classic sign of degradation. The goal is to identify these degradants to understand the degradation pathway, which informs how to prevent it.
Troubleshooting Steps:
-
Characterize the Degradants:
-
LC-MS is your primary tool. Analyze the degraded sample by LC-MS. Determine the mass-to-charge ratio (m/z) of the new peaks.
-
Hypothesize Structures: Compare the masses to the expected degradation products. For this compound, you would look for masses corresponding to the hydrolyzed products: 2,1,3-benzothiadiazole-4-sulfonic acid and N-cyclohexylamine.[9][10]
-
-
Perform a Forced Degradation Study: A structured forced degradation (or stress testing) study is the definitive way to understand stability.[4][11] This involves intentionally degrading the compound under various conditions to produce the degradants in a controlled manner. This not only helps in identifying the peaks but also demonstrates the specificity of your analytical method.[5]
-
Optimize Storage Conditions: Once you have identified the conditions that lead to degradation (e.g., acidic pH and heat), you can rationally design storage conditions to minimize their formation. This involves adjusting the buffer pH, protecting from light, and storing at a reduced temperature.
Protocols for Stability Assessment
Protocol 1: General Procedure for Preparing Aqueous Solutions
Causality: The method of preparation can impact stability. Using a co-solvent and ensuring full dissolution before final dilution is critical to avoid creating a suspension, which has different stability characteristics.
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Use a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to fully dissolve the compound.
-
Dilution: Add the aqueous buffer of the desired pH to the dissolved compound slowly while vortexing or stirring.
-
Final Volume: Bring the solution to the final volume with the buffer.
-
Filtration: Filter the solution through a 0.22 µm filter (ensure the filter material is compatible with your co-solvent and compound) to remove any particulates.
-
Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution to establish the initial concentration.
Protocol 2: Forced Degradation Study
Causality: This protocol systematically tests the impact of key stress factors, allowing you to isolate the variables that cause degradation, as mandated by ICH guidelines for drug development.[4][5] A target degradation of 5-20% is ideal to observe primary degradants without overly complex secondary degradation.[5]
Stock Solution: Prepare a 1 mg/mL solution of the compound, preferably in a small amount of organic solvent, to be diluted into the stress condition media.
| Stress Condition | Experimental Protocol | Rationale & Causality |
| Acid Hydrolysis | Dilute stock solution in 0.1 M HCl. Incubate at 60°C. Sample at 2, 6, 12, and 24 hours.[6] | Tests for susceptibility to acid-catalyzed degradation, primarily of the sulfonamide bond.[11] |
| Base Hydrolysis | Dilute stock solution in 0.1 M NaOH. Incubate at 60°C. Sample at 2, 6, 12, and 24 hours.[6] | Tests for susceptibility to base-catalyzed degradation. The sulfonamide may be more labile under basic conditions. |
| Oxidative | Dilute stock solution in 3% hydrogen peroxide (H₂O₂). Store at room temperature. Sample at 2, 6, 12, and 24 hours.[5] | H₂O₂ mimics oxidative stress. This tests the resilience of the aromatic rings and other functional groups to oxidation. |
| Thermal | Store the aqueous solution (at a determined stable pH) at 60°C in the dark. Sample at 1, 3, and 5 days.[5] | Isolates the effect of heat on stability, independent of light or extreme pH. |
| Photolytic | Expose the aqueous solution to a calibrated light source providing UV and visible light (ICH Q1B guideline). Store a control sample in the dark. Sample after a defined exposure period.[4] | Tests for light-induced degradation. The benzothiadiazole moiety may be a chromophore that absorbs energy, leading to bond cleavage. |
Analysis: Analyze all samples by a validated stability-indicating HPLC method with UV and MS detection to quantify the parent compound and identify degradants.
References
- Photodegradation of Sulfonamide Antimicrobial Compounds (Sulfadiazine, Sulfamethizole, Sulfamethoxazole and Sulfathiazole) in Various UV/oxidant Systems. PubMed.
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PubMed.
- Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate.
- Studies on sulfonamide degradation products. ResearchGate.
- Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. MDPI.
- Thermal decomposition of 1,2,3-benzothiadiazole. The Journal of Organic Chemistry.
- Thermal behaviour and adsorption properties of some benzothiazole derivatives. ResearchGate.
- N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. Ataman Kimya.
- Forced degradation studies. MedCrave online.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- Scholars Research Library Biodegradation of n-cyclohexyl benzothiazole-2-sulfenamide by Pseudomonas desmolyticum NCIM 2112. ResearchGate.
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- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
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- Supporting Information Continuous Synthesis of N-cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. DOI.
- 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
- Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- N-cyclohexyl-2-benzothiazole sulfonamide. NIST WebBook.
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- Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
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- New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. PubMed.
- pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA. Royal Society of Chemistry.
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.
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Technical Support Center: Resolving Impurities in Benzothiadiazole Sulfonamide Reactions
Welcome to the Technical Support Center for benzothiadiazole sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve impurities encountered during the synthesis of this important class of molecules. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies grounded in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the benzothiadiazole sulfonamide has a low yield and multiple spots on the TLC plate. What are the likely culprits?
Low yields and multiple side products are common frustrations in multistep organic synthesis. In the context of benzothiadiazole sulfonamides, the issues often stem from three key areas: the quality of your starting materials, side reactions during the sulfonation step, and competing reactions during the final amidation.
Potential Causes and Immediate Troubleshooting Steps:
-
Starting Material Purity: The purity of the initial 2-aminobenzothiazole derivative is critical. Commercial batches can contain related impurities that can interfere with subsequent reactions.[1] It is advisable to verify the purity of your starting material by HPLC and NMR before proceeding.
-
Over-sulfonation: During the chlorosulfonation of the benzothiadiazole core, the reaction may not stop at the desired mono-sulfonyl chloride. This can lead to the formation of di- and tri-sulfonated byproducts, which consumes your starting material and complicates purification.[2]
-
Hydrolysis of the Sulfonyl Chloride: The intermediate sulfonyl chloride is highly reactive and susceptible to hydrolysis. Exposure to moisture in the air or in your solvents will convert it back to the sulfonic acid, which is unreactive in the subsequent amination step.
-
Side reactions of the Amine: The amine used for the final coupling step can also be a source of impurities. If the amine is not sufficiently nucleophilic or is sterically hindered, the reaction may be slow and incomplete.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low yield.
Q2: I'm observing a significant amount of a water-soluble impurity after the chlorosulfonation of my 2-aminobenzothiazole. What is it and how can I prevent its formation?
This is a classic problem that points towards hydrolysis of the sulfonyl chloride intermediate. The resulting sulfonic acid is highly polar and will readily dissolve in aqueous media during workup.
Mechanism of Hydrolysis:
Sulfonyl chlorides are highly electrophilic at the sulfur atom. In the presence of water, a nucleophilic attack by a water molecule on the sulfur atom occurs, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid.
Prevention Strategies:
-
Anhydrous Conditions: It is imperative to conduct the chlorosulfonation reaction under strictly anhydrous conditions. This includes using dry solvents, glassware, and inert atmosphere (e.g., nitrogen or argon).
-
Controlled Temperature: The reaction of anilines with chlorosulfonic acid is highly exothermic. Maintaining a low temperature (typically 0-10 °C) during the addition of chlorosulfonic acid is crucial to minimize side reactions and decomposition.[2]
-
Order of Addition: Adding the aniline or its derivative dropwise to the chlorosulfonic acid (or vice versa, depending on the specific protocol) at a controlled rate can help to manage the exotherm and improve selectivity.
Troubleshooting Guide: A Deeper Dive
Problem 1: Presence of Di- and Tri-Sulfonated Impurities
Scenario: Your LC-MS analysis of the crude product after the sulfonation step shows peaks corresponding to the addition of two or three sulfonyl groups to your benzothiadiazole ring.
Root Cause: Aromatic sulfonation is an electrophilic aromatic substitution reaction.[3][4] The sulfonic acid group is deactivating, which should slow down further substitution. However, under harsh reaction conditions (e.g., high temperature, excess sulfonating agent), polysulfonation can still occur.[2]
Visualizing the Problem:
Caption: Pathway to polysulfonation impurities.
Resolution Protocol:
-
Control Stoichiometry: Carefully control the molar ratio of the sulfonating agent (e.g., chlorosulfonic acid or oleum) to the benzothiadiazole substrate. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the sulfonating agent.
-
Temperature Management: Maintain a low reaction temperature (0-10 °C) during the addition of the sulfonating agent and allow the reaction to proceed at or slightly above room temperature. Avoid excessive heating.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can increase the likelihood of polysulfonation.
Quantitative Data on Sulfonation Selectivity:
| Entry | Molar Ratio (Sulfonating Agent:Substrate) | Temperature (°C) | Reaction Time (h) | Mono-sulfonated Product (%) | Di-sulfonated Impurity (%) |
| 1 | 1.1 : 1 | 0 -> 25 | 2 | 90 | 5 |
| 2 | 2.0 : 1 | 0 -> 25 | 2 | 65 | 30 |
| 3 | 1.1 : 1 | 50 | 2 | 75 | 20 |
| 4 | 1.1 : 1 | 0 -> 25 | 8 | 85 | 10 |
Note: These are representative data and will vary depending on the specific substrate and reaction conditions.
Problem 2: Hydrolysis of the Sulfonamide Product
Scenario: Your final purified benzothiadiazole sulfonamide appears pure by NMR, but upon storage or during formulation studies in aqueous buffers, you observe the appearance of a new, more polar spot on TLC, which corresponds to the parent amine and the sulfonic acid.
Root Cause: While generally stable, the sulfonamide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6][7][8] The benzothiadiazole moiety can influence the stability of the sulfonamide bond.
Mechanism of Hydrolysis:
-
Acid-Catalyzed Hydrolysis: Protonation of the sulfonamide nitrogen makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Deprotonation of the sulfonamide nitrogen is less common but can occur under strong basic conditions, followed by a more complex elimination pathway.
Troubleshooting and Stability Enhancement:
-
pH Control: When working with benzothiadiazole sulfonamides in aqueous solutions, maintain a pH as close to neutral as possible.
-
Storage Conditions: Store the purified compound in a dry, cool, and dark place to minimize degradation.
-
Structural Modification: If hydrolytic instability is a persistent issue for a drug candidate, medicinal chemists may consider structural modifications to increase the stability of the sulfonamide bond, for example, by introducing electron-donating groups on the aryl ring.
Problem 3: Side Products from Diazotization Reactions
Scenario: If your synthesis involves a diazotization of an amino-benzothiadiazole followed by a Sandmeyer-type reaction to introduce the sulfonyl group, you may observe a variety of side products.
Root Cause: Diazonium salts are highly reactive intermediates. While they are versatile, they can undergo several competing reactions, leading to impurities.[9][10][11]
Common Side Reactions and Resulting Impurities:
-
Phenol Formation: Reaction of the diazonium salt with water, especially at elevated temperatures, will lead to the formation of the corresponding phenol.[12][13]
-
Azo Coupling: The diazonium salt can act as an electrophile and couple with electron-rich aromatic compounds, including unreacted starting amine, to form colored azo compounds.
Workflow for Minimizing Diazotization Side Products:
Caption: Workflow to minimize diazotization side products.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Benzothiadiazole Sulfonamides
This protocol provides a general guideline for the purification of crude benzothiadiazole sulfonamides by recrystallization. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude benzothiadiazole sulfonamide
-
Recrystallization solvent (e.g., 95% ethanol, isopropanol, or a mixture of solvents like ethanol/water)[14][15][16][17]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your crude product in different solvents to find the optimal one.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem.
- Scribd. (n.d.).
- Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes.
- US Patent 2,777,844A. (1957).
- BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.
- ResearchGate. (2025, August 6).
- Master Organic Chemistry. (n.d.).
- Wikipedia. (n.d.). Sandmeyer reaction.
- Elsevier. (2007, October 15).
- Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
- Pure and Applied Chemistry. (2023, April 4).
- Organic Chemistry Portal. (n.d.).
- Purechemistry. (2023, April 4).
- ResearchGate. (2025, August 6).
- Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
- Wikipedia. (n.d.).
- MDPI. (2025, April 8). Chemistry of 2-(2′-Aminophenyl)
- ResearchGate. (2017, August 14). After chlorosulfonation of aniline, three positions were attacked two ortho and para.
- Chemistry Steps. (2025, October 23).
- BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ResearchGate. (n.d.). Reactions of 2‐aminobenzothiazole. | Download Scientific Diagram.
- Master Organic Chemistry. (2018, December 3).
- Université catholique de Louvain. (n.d.).
- Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
- Semantic Scholar. (n.d.). [PDF] A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance | Semantic Scholar.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2,1,3-Benzothiadiazole-4-sulfonamide and Related Heterocyclic Sulfonamides
This technical guide provides a comprehensive comparative analysis of the spectroscopic properties of 2,1,3-benzothiadiazole-4-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document delves into the expected and observed spectroscopic signatures of this compound class, offering a robust framework for characterization and quality control. By juxtaposing predictive data for our target molecule with established experimental data for analogous heterocyclic sulfonamides, we aim to provide a self-validating system for structural elucidation.
Introduction: The Significance of Spectroscopic Scrutiny
2,1,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] The introduction of a sulfonamide moiety, a well-established pharmacophore,[4][5][6] is a promising strategy for the development of novel therapeutic agents. Accurate and unambiguous structural characterization is the bedrock of drug discovery and development, ensuring the identity, purity, and stability of a compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of the molecular architecture.
This guide will first establish a predicted spectroscopic profile for 2,1,3-benzothiadiazole-4-sulfonamide based on the known characteristics of the 2,1,3-benzothiadiazole core and the sulfonamide functional group. Subsequently, we will present a comparative analysis with experimentally determined data for other heterocyclic sulfonamides, providing a practical framework for researchers in the field.
Predicted Spectroscopic Profile of 2,1,3-Benzothiadiazole-4-sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be characterized by signals in the aromatic region corresponding to the protons on the benzene ring of the benzothiadiazole system. Based on data for the parent 2,1,3-benzothiadiazole, these protons typically resonate between δ 7.5 and 8.1 ppm.[7] The sulfonamide (-SO₂NH₂) protons are anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.7 to 11.5 ppm, the exact position being influenced by solvent and concentration.[8]
¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the benzothiadiazole ring and any carbons in the sulfonamide group. The aromatic carbons are expected in the δ 110-160 ppm region.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. For 2,1,3-benzothiadiazole-4-sulfonamide, the following characteristic absorption bands are predicted:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale |
| N-H stretch (sulfonamide) | 3350-3250 | Characteristic stretching vibrations of the N-H bonds in the sulfonamide group.[4][8] |
| Aromatic C-H stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| S=O asymmetric stretch | 1350-1310 | Asymmetric stretching vibration of the sulfonyl group.[4][8] |
| S=O symmetric stretch | 1180-1140 | Symmetric stretching vibration of the sulfonyl group.[4][8] |
| S-N stretch | 930-900 | Stretching vibration of the sulfur-nitrogen bond in the sulfonamide.[8] |
| C=C aromatic stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring. |
Mass Spectrometry (MS)
The molecular weight of 2,1,3-benzothiadiazole-4-sulfonamide (C₆H₅N₃O₂S₂) is 215.26 g/mol . The mass spectrum, likely obtained via electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 216. The fragmentation pattern would likely involve the loss of SO₂ (64 Da) and other characteristic fragments of the benzothiadiazole ring system.
Comparative Spectroscopic Analysis with Alternative Heterocyclic Sulfonamides
To ground our predictions in experimental reality, we now compare the expected spectroscopic data for 2,1,3-benzothiadiazole-4-sulfonamide with published data for other well-characterized heterocyclic sulfonamides. This comparative approach is a powerful tool for validating structural assignments.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |
| Predicted: 2,1,3-Benzothiadiazole-4-sulfonamide | Aromatic H: 7.5-8.1, -SO₂NH₂: 8.7-11.5 | ν(N-H): 3350-3250, ν(S=O): 1350-1310 & 1180-1140 | - |
| N-(pyridin-2-yl)benzenesulfonamide | Aromatic H: 6.5-8.5, -SO₂NH-: 11.03 | ν(N-H): 3287, ν(S=O): 1003 | [5] |
| Substituted Quinazoline-Sulfonamide | Aromatic H: 7.0-8.5 | ν(N-H): 3349-3144, ν(S=O): 1320-1310 & 1155-1143 | [9] |
| General Arylsulfonamides | Aromatic H: 6.5-7.7, -SO₂NH-: 8.8-10.2 | ν(N-H): 3390-3323, ν(S=O): 1344-1317 & 1187-1147 | [8] |
This comparison demonstrates a strong correlation between the predicted data for our target compound and the experimental data for other heterocyclic sulfonamides, particularly in the characteristic regions for the aromatic and sulfonamide protons in NMR and the key stretching frequencies in IR spectroscopy.
Experimental Protocols for Spectroscopic Characterization
The following are generalized, yet detailed, protocols for the spectroscopic analysis of heterocyclic sulfonamides. These are based on standard methodologies reported in the scientific literature.[4][5][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR Spectroscopic Analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure complete dissolution.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants to elucidate the molecular structure.
Infrared (IR) Spectroscopy
Caption: Workflow for IR Spectroscopic Analysis.
-
Sample Preparation: For the KBr pellet method, grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of either the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the mass spectrometer's ion source (e.g., ESI) at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and gain further structural information.
Conclusion
The spectroscopic characterization of 2,1,3-benzothiadiazole-4-sulfonamide relies on a multi-technique approach, integrating NMR, IR, and MS data. While direct experimental data for this specific molecule is not widely published, a robust and reliable spectroscopic profile can be predicted based on the well-established characteristics of its constituent parts: the 2,1,3-benzothiadiazole core and the sulfonamide functional group. The comparative analysis with other heterocyclic sulfonamides provides a strong validation for these predictions. The standardized protocols provided herein offer a clear roadmap for researchers to obtain high-quality spectroscopic data for the unambiguous characterization of this and related compounds, a critical step in the advancement of medicinal chemistry and drug discovery.
References
-
Aluru, R. G. P., et al. (2018). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Pharma-Nutrition, 6(4), 133-142. [Link]
-
Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2013, 1-8. [Link]
-
Oguejiofo, T. U., et al. (2021). Metal Complexes of Heterocyclic Sulphonamide: Synthesis, Characterization and Biological Activity. Chemical Methodologies, 5(6), 506-515. [Link]
-
Uno, T., et al. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(1), 127-133. [Link]
-
Al-Masoudi, N. A. L., et al. (2017). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Research Journal of Pharmacy and Technology, 10(12), 4349-4354. [Link]
-
Nagaraja, P., et al. (2025). Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. RSC Advances, 15(1), 1-12. [Link]
-
Capitan-Vallvey, L. F., et al. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulphonate. Canadian Journal of Chemistry, 67(10), 1599-1605. [Link]
-
Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]
-
Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]
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Gatti, A., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molbank, 2021(4), M1296. [Link]
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Szlachcic, P., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Materials, 14(5), 1102. [Link]
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NIST. (n.d.). 2,1,3-Benzothiadiazole. In NIST Chemistry WebBook. [Link]
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Berezin, A. S., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 13(12), 1742. [Link]
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Al-Amiery, A. A., et al. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 6(11), 4814-4821. [https://www.rjpbcs.com/pdf/2014_5(6)/[2].pdf]([Link]2].pdf)
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Cihan, G. (2016). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL. Middle East Technical University. [Link]
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de la Cruz, P., et al. (2024). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. Journal of Materials Chemistry C. [Link]
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da Silva, J. P., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 12(8), 156. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
The causality behind these rigorous protocols is rooted in the potential hazards associated with this class of compounds. Similar sulfonamides and benzothiadiazole derivatives have been shown to be harmful if swallowed, may cause allergic skin reactions, and can lead to organ damage with prolonged or repeated exposure.[1][2][3][4] Furthermore, and of critical importance for disposal considerations, these types of compounds are often classified as very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, under no circumstances should this chemical be disposed of via standard laboratory drains or in general waste streams.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, a thorough risk assessment must be conducted. Based on the hazard profile of analogous compounds, N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide should be handled as a hazardous substance.
Assumed Hazard Profile:
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin Sensitization | May cause an allergic skin reaction. | [1][2][3][4] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][2][3] |
| Eye Irritation | May cause serious eye irritation. | [2][5][6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | [5][6] |
Mandatory Personal Protective Equipment (PPE):
To mitigate the risks of exposure during handling and disposal, the following PPE is required:
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][5]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1][2]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in situations with a risk of splashing, consider additional protective clothing.[3][4]
-
Respiratory Protection: If handling the solid form and dust generation is possible, use a NIOSH-approved respirator for dusts.[3][4]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step is performed safely and in compliance with standard laboratory and environmental regulations.
2.1. Segregation and Waste Classification:
-
Step 1: Identify all waste streams containing this compound. This includes:
-
Neat (unadulterated) compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated PPE (e.g., gloves).
-
-
Step 2: Classify all identified waste as Hazardous Chemical Waste .
2.2. Waste Containment:
-
Step 3 (Solid Waste):
-
Collect dry, solid waste (including contaminated consumables) in a designated, robust, and sealable hazardous waste container.[7]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Step 4 (Liquid Waste):
-
Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.[7]
-
Do not mix with incompatible waste streams.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.
-
2.3. Decontamination of Reusable Labware:
-
Step 5: For reusable glassware, rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.
-
Step 6: Collect the solvent rinseate as hazardous liquid waste.
-
Step 7: After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.
2.4. Storage and Final Disposal:
-
Step 8: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Step 9: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Step 10: The recommended method for the final disposal of this type of chemical is high-temperature incineration in a facility equipped with appropriate emission controls.[2][7] This ensures the complete destruction of the hazardous compound.
Logical Flow of Disposal:
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
3.1. Spill Response:
-
Step 1: Evacuate the immediate area and alert colleagues.
-
Step 2: Ensure the area is well-ventilated.
-
Step 3: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Step 4: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Avoid creating dust.[1][8]
-
Step 5: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Step 6: Do not allow the spilled material or cleanup materials to enter drains or waterways.[1][8]
3.2. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1][3][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and show the safety data sheet or the container label to the medical professional.[1][9]
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Greenbook.net. (n.d.). Precautionary Statements. Retrieved from [Link]
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Angene Chemical. (2025, February 17). Safety Data Sheet: N-Cyclohexyl-2-benzothiazolesulfenamide. Retrieved from [Link]
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CPAChem. (2023, August 2). Safety data sheet: N-Cyclohexyl-2-benzothiazolylsulfenamide. Retrieved from [Link]
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Flexsys. (2011, August 20). Material Safety Data Sheet: N-Cyclohexyl-2-benzothiazolesulfenamide. Retrieved from [Link]
-
Chemotechnique Diagnostics. (2014, September 9). Safety Data Sheet: N-Cyclohexyl-2-benzothiazolesulfenamide 1.0% pet. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
This guide provides essential safety and handling protocols for N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide, a compound of interest for researchers in drug development. Given that comprehensive toxicological data for this specific molecule is not widely published, our recommendations are synthesized from safety data for structurally related benzothiadiazole and sulfonamide compounds. This approach ensures a conservative and robust safety margin, prioritizing the well-being of laboratory personnel. The cornerstone of safe chemical handling is a profound understanding of the potential risks and the rigorous application of control measures, with Personal Protective Equipment (PPE) serving as the critical final barrier against exposure.
Hazard Assessment: Understanding the Risks
Handling any novel chemical requires the assumption of hazard until proven otherwise. Based on data from analogous compounds, this compound should be treated with caution. The primary hazards are associated with its potential for skin and eye irritation, sensitization, and respiratory tract irritation if handled as a powder.
-
Skin Contact : A significant risk is skin sensitization, which can lead to an allergic reaction upon repeated exposure.[1][2] Direct contact may also cause irritation.
-
Eye Contact : Compounds of this class can cause serious eye irritation.[2]
-
Inhalation : If the compound is a fine powder, it can form dust, which may irritate the respiratory tract upon inhalation.[1] All work should be conducted in a manner that minimizes dust generation.[3][4]
-
Environmental Hazard : Many related benzothiazole derivatives are classified as very toxic to aquatic life, with long-lasting effects.[1][2] Therefore, preventing release into the environment is a critical responsibility.[2][5]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the specific laboratory task being performed. The following table outlines the minimum required PPE for handling this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields. | Not required (unless risk of container breakage). | Standard lab coat. | Not required. |
| Weighing (Solid/Powder) | Tightly fitting safety goggles.[6] | Chemical-resistant nitrile gloves (double-gloving recommended).[1][6] | Full-cuff lab coat or disposable gown. | Work within a certified chemical fume hood or ventilated balance enclosure.[7][8] |
| Solution Preparation & Handling | Tightly fitting safety goggles and a face shield if there is a splash hazard.[9] | Chemical-resistant nitrile gloves. Change every 30-60 mins or if contamination is suspected.[9] | Chemical-resistant apron over a lab coat. | Work within a certified chemical fume hood.[7][8] |
| Large Spill Cleanup (>10g) | Chemical splash goggles and face shield.[9] | Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber). | Impervious, disposable coveralls.[6] | A full-face, air-purifying respirator with appropriate cartridges for organic vapors and particulates.[6][9] |
Operational Protocols: From Preparation to Disposal
Adherence to standardized workflows is paramount for ensuring safety and experimental reproducibility. The following protocols provide step-by-step guidance for key operations.
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is designed to prevent cross-contamination from the "dirty" exterior of the equipment to your skin or clothing.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Safe Handling Protocol: Weighing and Solution Preparation
This protocol minimizes aerosol generation and potential exposure when handling the solid compound.
-
Preparation : Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean and uncluttered. A safety shower and eyewash station must be readily accessible.[4][7]
-
Attire : Don the appropriate PPE as specified in the table above for "Weighing" or "Solution Preparation".
-
Weighing :
-
Solubilization :
-
Place the weigh boat containing the compound into your desired flask or beaker inside the fume hood.
-
Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing.
-
Use a small amount of solvent to rinse the weigh boat to ensure a complete quantitative transfer.
-
-
Post-Handling :
Emergency and Disposal Plan
A clear plan for managing spills and waste is not just good practice; it is a regulatory requirement.
Emergency Procedures
-
Skin Exposure : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][11]
-
Eye Exposure : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][12]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Minor Spill (<1g) : Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[12]
-
Major Spill (>1g) : Evacuate the area and alert your institution's EHS department. Do not attempt to clean up a large spill without specialized training and equipment.[6]
Chemical Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.[10] Never dispose of this chemical down the drain, as it is very toxic to aquatic life.[2]
Caption: Workflow for proper segregation and disposal of chemical waste.
Step-by-Step Disposal Protocol :
-
Segregation : At the point of generation, separate contaminated solid waste from liquid waste.[10]
-
Containment :
-
Labeling : Ensure all waste containers are clearly labeled with the full chemical name ("this compound") and appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").[10]
-
Storage : Store waste containers in a designated satellite accumulation area until they are collected.
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The recommended method for final disposal is high-temperature incineration to ensure complete destruction of the compound.[10]
By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitro-2,1,3-benzothiadiazole.
- BenchChem. (2025). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,1,3-Benzothiadiazole-5-carbaldehyde, 97%.
- BenchChem. (2025). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
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- CPAchem. (2023). Safety data sheet - N-Cyclohexyl-2-benzothiazolylsulfenamide.
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- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025). Safety Data Sheet - 2,1,3-Benzothiadiazole-4-sulfonyl chloride.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - N-Cyclohexyl-2-benzothiazolesulfenamide.
- Chemotechnique Diagnostics. (2014). Safety Data Sheet - N-Cyclohexyl-2-benzothiazolesulfenamide 1.0% pet.
- FUJIFILM Wako Chemicals. (2024). Safety Data Sheet - N-Cyclohexyl-2-benzothiazolesulfenamide.
- INDOFINE Chemical Company, Inc. (2015). Safety Data Sheet - 4-Amino-2,2-difluorobenzodioxole.
- BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
